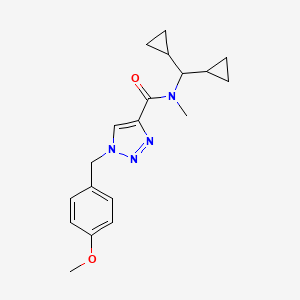![molecular formula C13H17F2NO B5207598 [1-(2,6-difluorobenzyl)-2-piperidinyl]methanol](/img/structure/B5207598.png)
[1-(2,6-difluorobenzyl)-2-piperidinyl]methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[1-(2,6-difluorobenzyl)-2-piperidinyl]methanol, also known as DF-MP-39, is a synthetic compound that has been of great interest to researchers due to its potential applications in scientific research.
Scientific Research Applications
[1-(2,6-difluorobenzyl)-2-piperidinyl]methanol has been studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been shown to modulate the activity of G protein-coupled receptors (GPCRs), which play a key role in many physiological processes. [1-(2,6-difluorobenzyl)-2-piperidinyl]methanol has been used to study the function of specific GPCRs, including the dopamine D2 receptor, the adenosine A1 receptor, and the serotonin 5-HT1A receptor.
Mechanism of Action
[1-(2,6-difluorobenzyl)-2-piperidinyl]methanol acts as a positive allosteric modulator of GPCRs, meaning that it enhances the activity of these receptors without directly binding to the receptor site. It has been shown to increase the affinity of GPCRs for their endogenous ligands, resulting in increased signaling activity.
Biochemical and Physiological Effects
[1-(2,6-difluorobenzyl)-2-piperidinyl]methanol has been shown to have a variety of biochemical and physiological effects. In addition to modulating GPCR activity, it has been shown to increase the release of dopamine and acetylcholine in the brain, which may have implications for the treatment of neurological disorders such as Parkinson's disease and Alzheimer's disease.
Advantages and Limitations for Lab Experiments
One advantage of using [1-(2,6-difluorobenzyl)-2-piperidinyl]methanol in lab experiments is its specificity for GPCRs, which allows researchers to study the function of these receptors in a more targeted manner. However, one limitation is that its effects on different GPCRs can vary, making it important for researchers to carefully choose which receptor they are studying.
Future Directions
There are many potential future directions for research on [1-(2,6-difluorobenzyl)-2-piperidinyl]methanol. One area of interest is its potential applications in the treatment of neurological disorders, particularly those involving GPCRs. Additionally, further research is needed to fully understand the mechanism of action of [1-(2,6-difluorobenzyl)-2-piperidinyl]methanol and its effects on different GPCRs. Finally, there is potential for the development of new compounds based on [1-(2,6-difluorobenzyl)-2-piperidinyl]methanol that may have even greater specificity and potency for GPCRs.
Synthesis Methods
[1-(2,6-difluorobenzyl)-2-piperidinyl]methanol is synthesized through a multi-step process involving the reaction of 2,6-difluorobenzyl chloride with piperidine followed by reduction with sodium borohydride. The final product is obtained through purification using chromatography techniques.
properties
IUPAC Name |
[1-[(2,6-difluorophenyl)methyl]piperidin-2-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17F2NO/c14-12-5-3-6-13(15)11(12)8-16-7-2-1-4-10(16)9-17/h3,5-6,10,17H,1-2,4,7-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJRHHMJDIOJUSC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)CO)CC2=C(C=CC=C2F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17F2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[1-[(2,6-Difluorophenyl)methyl]piperidin-2-yl]methanol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![({1-[2-(2-fluorophenyl)ethyl]-4-piperidinyl}methyl)methyl(3-pyridinylmethyl)amine](/img/structure/B5207528.png)

![2-{[2-(4-chlorophenoxy)propanoyl]amino}-N-propylbenzamide](/img/structure/B5207551.png)
![2-[4-(3-oxo-3H-benzo[f]chromen-2-yl)-1,3-thiazol-2-yl]-3-(2-pyridinylamino)acrylonitrile](/img/structure/B5207556.png)
![dimethyl 2-{[ethoxy(oxo)acetyl]amino}terephthalate](/img/structure/B5207567.png)
![N-[1-(1-{[5-(hydroxymethyl)-2-furyl]methyl}-4-piperidinyl)-1H-pyrazol-5-yl]-2-methylbenzamide](/img/structure/B5207568.png)



![N-[(3,4-dimethoxyphenyl)(4-ethoxyphenyl)methyl]-4-fluorobenzamide](/img/structure/B5207592.png)
![N~1~-[2-(benzylthio)ethyl]-N~2~-(3-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B5207604.png)
![N~2~-(3,4-dimethoxyphenyl)-N~1~-(2-methoxyethyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5207605.png)
![N~1~-[2-(3,4-dimethoxyphenyl)ethyl]-N~2~-(2-ethylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5207608.png)